
(E)-3-(furan-2-yl)-N-(5-(4-methylbenzyl)thiazol-2-yl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(furan-2-yl)-N-(5-(4-methylbenzyl)thiazol-2-yl)acrylamide is a novel compound that has gained attention in the scientific community due to its potential applications in various fields of research. This compound is a synthetic molecule that has been synthesized using a specific chemical method.
Wissenschaftliche Forschungsanwendungen
(E)-3-(furan-2-yl)-N-(5-(4-methylbenzyl)thiazol-2-yl)acrylamide has potential applications in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to have anticancer properties by inhibiting the growth of cancer cells. It has also been shown to have antimicrobial properties by inhibiting the growth of bacteria and fungi. Additionally, this compound has potential applications in the development of fluorescent probes for imaging studies.
Wirkmechanismus
The mechanism of action of (E)-3-(furan-2-yl)-N-(5-(4-methylbenzyl)thiazol-2-yl)acrylamide involves the inhibition of specific enzymes and pathways that are involved in the growth and proliferation of cancer cells and microorganisms. This compound has been shown to inhibit the activity of topoisomerase II, which is an enzyme that is involved in DNA replication and repair. It has also been shown to inhibit the activity of protein kinase C, which is an enzyme that is involved in cell signaling and regulation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (E)-3-(furan-2-yl)-N-(5-(4-methylbenzyl)thiazol-2-yl)acrylamide are still being studied. However, it has been shown to have cytotoxic effects on cancer cells and antimicrobial effects on bacteria and fungi. Additionally, this compound has been shown to have fluorescent properties, which makes it a potential candidate for use in imaging studies.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (E)-3-(furan-2-yl)-N-(5-(4-methylbenzyl)thiazol-2-yl)acrylamide in lab experiments include its potential applications in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. Additionally, this compound has been shown to have anticancer and antimicrobial properties, which makes it a potential candidate for drug development. The limitations of using this compound in lab experiments include its low yield and the need for specific reagents and conditions for synthesis.
Zukünftige Richtungen
There are several future directions for research on (E)-3-(furan-2-yl)-N-(5-(4-methylbenzyl)thiazol-2-yl)acrylamide. One potential direction is the development of this compound as a potential drug candidate for the treatment of cancer and microbial infections. Another potential direction is the development of fluorescent probes for imaging studies. Additionally, further studies are needed to understand the biochemical and physiological effects of this compound and its mechanism of action.
Synthesemethoden
The synthesis of (E)-3-(furan-2-yl)-N-(5-(4-methylbenzyl)thiazol-2-yl)acrylamide involves a multi-step process that requires specific reagents and conditions. The first step involves the synthesis of the thiazole ring using a reaction between 2-aminothiazole and an aldehyde. The second step involves the synthesis of the furan ring using a reaction between furan and an aldehyde. The final step involves the coupling of the thiazole and furan rings using a reaction between the two intermediates and acryloyl chloride. The yield of this synthesis method is approximately 50%.
Eigenschaften
IUPAC Name |
(E)-3-(furan-2-yl)-N-[5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c1-13-4-6-14(7-5-13)11-16-12-19-18(23-16)20-17(21)9-8-15-3-2-10-22-15/h2-10,12H,11H2,1H3,(H,19,20,21)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PACSLJSMSRYZTR-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C=CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)/C=C/C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(furan-2-yl)-N-(5-(4-methylbenzyl)thiazol-2-yl)acrylamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

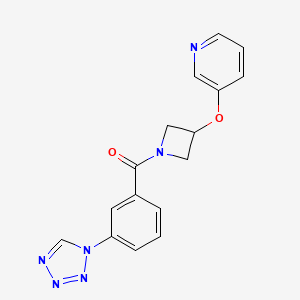
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-oxohexanoic acid](/img/structure/B2974646.png)
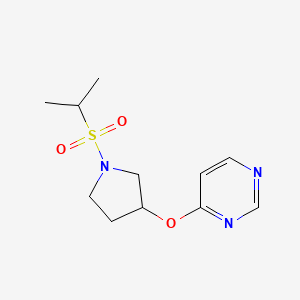
![1-[2-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B2974648.png)
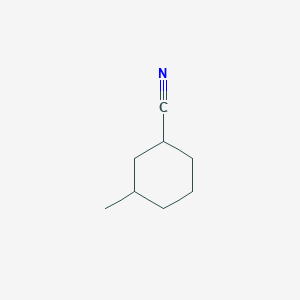
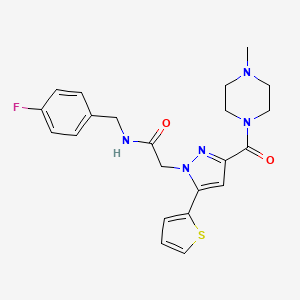
![2-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbonyl]-N-[3-(trifluoromethyl)benzyl]benzenecarboxamide](/img/structure/B2974651.png)
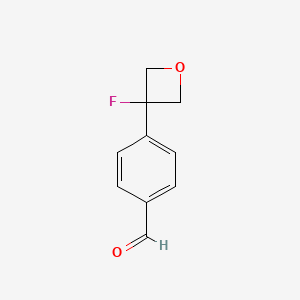
![N-(1H-benzo[d]imidazol-2-yl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide](/img/structure/B2974655.png)
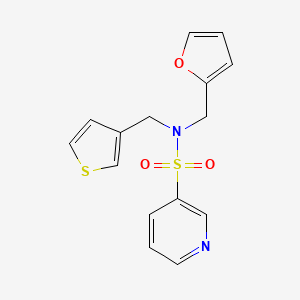
![(2-Ethoxyphenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2974659.png)

![N-(1,3-benzothiazol-2-yl)-2-[[3-(4-bromophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2974661.png)
